molecular formula C23H21ClFN7O4 B605780 (1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate CAS No. 1201686-72-7

(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate

Cat. No. B605780
CAS RN: 1201686-72-7
M. Wt: 513.91
InChI Key: YUHNXUAATAMVKD-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD8165 is a bioactive chemical.

Scientific Research Applications

Synthesis and Structural Characteristics

  • A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) described the synthesis of structurally related compounds, highlighting their crystallization from dimethylformamide and single crystal diffraction analysis. These materials are isostructural, featuring a planar molecular structure with a fluorophenyl group oriented roughly perpendicular to the plane of the rest of the molecule (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

  • Rai et al. (2009) synthesized a series of novel compounds including one structurally similar to the queried compound. They performed a detailed structural characterization using various analytical and spectral methods. Their research also included antibacterial activity evaluation of these compounds (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).

Potential Applications

  • Loh et al. (2013) reported the preparation of pyrazole compounds with similarities to the queried compound. They used chalcones and hydrazine hydrate in their synthesis, and the structures were confirmed by X-ray single crystal structure determination. The study implied potential applications in the development of novel organic compounds with unique structural features (Wan-Sin Loh, C. Quah, T. S. Chia, H. Fun, M. Sapnakumari, B. Narayana, & B. Sarojini, 2013).

  • Şahin et al. (2011) focused on the synthesis of title compounds related to the queried chemical. They conducted a comprehensive analysis including molecular structure determination and molecular electrostatic potential maps. This research contributes to understanding the electronic properties of such compounds, which can be crucial in designing materials for electronic devices (Z. S. Şahin, Umut Salgın-Gökşen, Nesrin Gökhan-Kelekçi, & Ş. Işık, 2011).

properties

CAS RN

1201686-72-7

Molecular Formula

C23H21ClFN7O4

Molecular Weight

513.91

IUPAC Name

(R)-2-((S)-5-((5-chloro-2-(1H-tetrazol-1-yl)benzyl)carbamoyl)-4,5-dihydro-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2-oxoethyl propionate

InChI

InChI=1S/C23H21ClFN7O4/c1-2-20(33)36-21(14-3-6-17(25)7-4-14)23(35)32-19(9-10-28-32)22(34)26-12-15-11-16(24)5-8-18(15)31-13-27-29-30-31/h3-8,10-11,13,19,21H,2,9,12H2,1H3,(H,26,34)/t19-,21+/m0/s1

InChI Key

YUHNXUAATAMVKD-PZJWPPBQSA-N

SMILES

CCC(O[C@H](C1=CC=C(F)C=C1)C(N2N=CC[C@H]2C(NCC3=CC(Cl)=CC=C3N4N=NN=C4)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD8165;  AZD 8165;  AZD-8165.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate
Reactant of Route 2
Reactant of Route 2
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate
Reactant of Route 3
Reactant of Route 3
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate
Reactant of Route 4
Reactant of Route 4
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate
Reactant of Route 5
Reactant of Route 5
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate
Reactant of Route 6
Reactant of Route 6
(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate

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